
1-(4-溴苯基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐
描述
1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a useful research compound. Its molecular formula is C17H19BrClNO2 and its molecular weight is 384.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢途径和药代动力学
- 阿尔莫达芬,一种与本化合物结构相似的四氢异喹啉衍生物,是一种双重食欲素受体拮抗剂,具有促进动物和人类睡眠的特性。对其代谢的研究表明,口服后,它被快速吸收,主要通过粪便排出。阐明了阿尔莫达芬的详细代谢途径,表明它在排泄前经过广泛代谢,形成多种代谢物 (Dingemanse 等,2013)。
在成像和诊断中的应用
- 与目标化合物在结构上相关的化合物 18F-ISO-1 已显示出作为 PET 成像中肿瘤细胞增殖标记物的潜力。首个人体研究表明,肿瘤中 18F-ISO-1 的摄取与细胞增殖标记物显着相关,为评估实体瘤的增殖状态提供了潜在工具 (Dehdashti 等,2013)。
对分子机制和潜在治疗途径的见解
- 四氢异喹啉等 MPTP 内源性类似物的 N-甲基化被假设为帕金森病发病机制的潜在机制。该研究讨论了这些化合物通过 N-甲基化生物活化为潜在神经毒素以及与对照组相比,帕金森病患者中这些化合物脑脊液水平较高的现象。这突出了四氢异喹啉等化合物在神经退行性疾病中的作用,并为治疗干预开辟了途径 (Matsubara 等,2002)。
新型药物开发的潜力
- WR 238605,另一种与目标分子在结构上相似的化合物,属于 8-氨基喹啉类,已被探索作为疟疾预防和治疗药物。与标准抗疟药物伯氨喹相比,它显示出更高的疗效和更低的毒性。专注于其首次人体给药的研究揭示了良好的药代动力学和耐受性,将此类化合物定位为疟疾治疗进一步开发的有希望的候选药物 (Brueckner 等,1998)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been observed to undergo reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including those involving carbon-carbon bond formation .
Result of Action
Similar compounds have been known to induce various biological responses, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to modulation of enzyme activity, thereby influencing the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt pathway components, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This compound can also induce changes in gene expression by interacting with DNA or RNA, leading to altered transcriptional and translational activities .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular functions, such as increased oxidative stress and altered metabolic activities .
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as enhanced antioxidant activity and improved cellular functions . At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis . Additionally, it can influence the levels of key metabolites such as ATP, NADH, and reactive oxygen species .
Transport and Distribution
The transport and distribution of 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, leading to its localization in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is critical for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, its presence in the mitochondria can influence mitochondrial functions such as energy production and apoptosis regulation .
属性
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAQVZCNNXYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
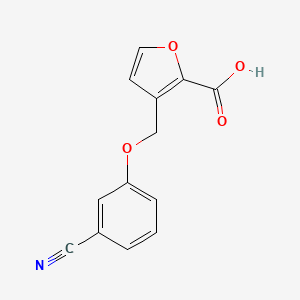
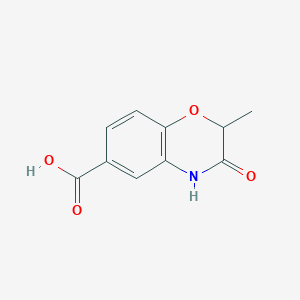
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
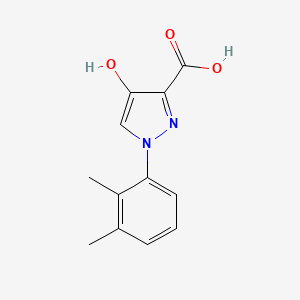

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
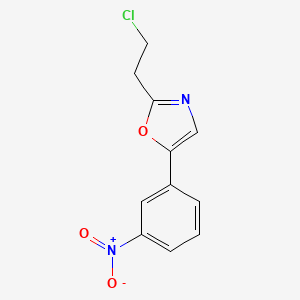
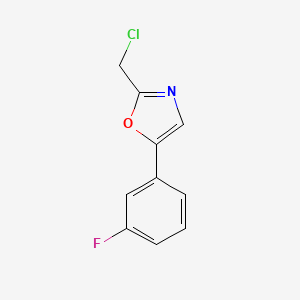
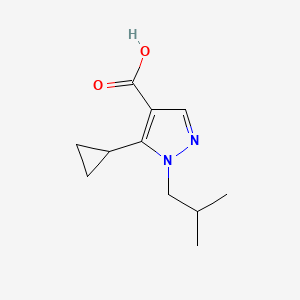
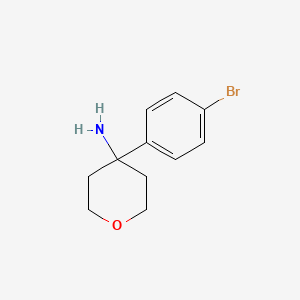

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
